molecular formula C13H15F3N2O4S B11626387 Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Cat. No.: B11626387
M. Wt: 352.33 g/mol
InChI Key: TYGJYWAOSBTOMZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate typically involves multiple steps. The starting materials and reagents used in the synthesis include ethyl esters, furan derivatives, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and furan-containing molecules. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

Ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is unique due to the presence of the trifluoromethyl group and the specific arrangement of its functional groups

Properties

Molecular Formula

C13H15F3N2O4S

Molecular Weight

352.33 g/mol

IUPAC Name

ethyl 4-hydroxy-6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C13H15F3N2O4S/c1-3-21-10(19)8-9(7-5-4-6(2)22-7)17-11(23)18-12(8,20)13(14,15)16/h4-5,8-9,20H,3H2,1-2H3,(H2,17,18,23)

InChI Key

TYGJYWAOSBTOMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC=C(O2)C

Origin of Product

United States

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